Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate
Description
Properties
CAS No. |
649557-68-6 |
|---|---|
Molecular Formula |
C15H13NO7 |
Molecular Weight |
319.27 g/mol |
IUPAC Name |
methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H13NO7/c1-22-15(19)10-6-12(17)14(13(18)7-10)23-8-9-4-2-3-5-11(9)16(20)21/h2-7,17-18H,8H2,1H3 |
InChI Key |
BLJDYXITZSQOJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)OCC2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate typically involves the esterification of 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoic acid with methanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated purification systems can streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Positional Isomers: Nitrobenzyloxy Substitution
Example Compound : 4-(3-Nitrobenzyloxy)-benzoic acid methyl ester ()
- Structure : Nitro group at the meta position (3-nitro) on the benzyloxy substituent.
- Synthesis : Yield of 82% via nucleophilic substitution using K₂CO₃ in DMF at 70°C for 14 hours.
- Crystallinity: Ortho-nitro groups may disrupt planarity, reducing crystalline stability compared to meta-nitro analogs.
Triazine-Linked Benzoate Derivatives
Example Compounds :
- Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k, )
- Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l, )
- Structure : Incorporation of triazine rings linked to methoxy and formyl groups.
- Synthesis : Multi-step procedures with DIPEA as a base, yielding ~90% after chromatography .
- Key Differences :
- Bioactivity : Triazine derivatives are often herbicides (e.g., sulfonylureas in ), whereas the target compound’s nitro-hydroxyl combination may favor antimicrobial or antioxidant applications.
- Physical Properties : Triazine analogs exhibit lower melting points (79–82°C for 5k) due to reduced hydrogen bonding compared to the target compound’s hydroxyl-rich structure .
Herbicidal Sulfonylurea Benzoates
Example Compounds : Metsulfuron-methyl, Ethametsulfuron-methyl ()
- Structure : Sulfonylurea bridge linking benzoate and triazine moieties.
- Key Differences :
Crystal Packing and Supramolecular Assembly
Example Compounds: (2-Chloroquinolin-3-yl)-methyl ethers ()
- Structure: Quinoline and pyridine units with halogen substituents.
- Key Differences: Packing Motifs: The target compound’s hydroxyl groups may facilitate intermolecular hydrogen bonds, whereas nitro groups promote π-π stacking (observed in ’s compound (I)) . Thermal Stability: Coplanar structures (e.g., compound III in ) exhibit higher melting points (>200°C) compared to non-planar analogs .
Hydrazone and Methoxy Derivatives
Example Compound : Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate ()
- Structure : Methoxy and hydrazone groups instead of nitro and hydroxyl.
- Key Differences: Electronic Properties: Methoxy groups increase electron density, whereas nitro groups enhance electrophilicity.
Data Tables
Table 2: Functional Group Impact
Biological Activity
Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate (CAS No. 649557-68-6) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C15H13NO7
- Molecular Weight : 319.266 g/mol
- IUPAC Name : this compound
- Structure : The compound features a benzoate core substituted with hydroxyl and methoxy groups, as well as a nitrophenyl moiety.
Biological Activity Overview
This compound exhibits several biological activities, which can be categorized as follows:
1. Antioxidant Activity
Research indicates that compounds with similar structures possess significant antioxidant properties. For instance, the presence of hydroxyl groups is known to enhance the scavenging ability of free radicals, which is crucial in preventing oxidative stress-related diseases .
2. Anticancer Activity
Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 45–114 | |
| A549 (lung cancer) | 13.14 | |
| HepG2 (liver cancer) | 49.02 |
These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
3. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens, including:
These results indicate potential applications in treating bacterial and fungal infections.
4. Anti-inflammatory Effects
In vitro assays suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in diseases characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Glyoxalase : Similar compounds have been shown to inhibit glyoxalase activity, leading to decreased levels of toxic metabolites in cells .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction .
- Scavenging Free Radicals : The hydroxyl groups in the structure contribute to its ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Case Studies
-
Anticancer Efficacy Study :
A study investigated the efficacy of this compound on MCF-7 cells, revealing an IC50 value of approximately 45 µM. The study concluded that the compound's mechanism involved apoptosis induction and cell cycle arrest at the G1 phase. -
Antimicrobial Assessment :
In a comparative study against common pathogens, the compound demonstrated significant antimicrobial activity with MIC values comparable to standard antibiotics like tetracycline and ampicillin.
Q & A
Q. What are the common synthetic routes for Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A typical synthesis involves coupling a substituted benzaldehyde derivative with a phenolic hydroxyl group under acidic conditions. For example, reacting 3,5-dihydroxy-4-hydroxybenzoic acid methyl ester with 2-nitrobenzyl bromide in the presence of a base (e.g., DIPEA) and a polar solvent (e.g., ethanol or DMF) at reflux temperatures (40–80°C) for 4–24 hours. Purification often employs column chromatography with gradients of hexane/EtOAc or CHCl₃/MeOH to isolate the product . Yield optimization requires strict control of stoichiometry (1:1 molar ratio of reactants), slow addition of reagents to minimize side reactions, and post-reaction crystallization using solvent mixtures like CHCl₃/n-hexane to enhance purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : ¹H/¹³C NMR : Symmetry in the aromatic region (e.g., singlet peaks for equivalent protons at δ7.10–7.30 ppm) confirms the 3,5-dihydroxy substitution pattern. The 2-nitrophenyl methoxy group appears as a distinct doublet (δ8.10–8.20 ppm) for aromatic protons and a singlet (δ3.75–3.85 ppm) for the methyl ester . IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ stretching) validate functional groups. Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the nitrobenzyl and benzoate moieties .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, such as π-π interactions or hydrogen bonding?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational ambiguities. For example, in related ethers, SC-XRD revealed non-coplanar aromatic rings due to steric hindrance from the nitro group, with π-π stacking distances of 3.5–3.8 Å . Hydrogen bonds (e.g., O–H⋯O/N) can be identified via intermolecular distances (<2.5 Å) and angles (>120°). Software like SHELXL refines these parameters, while Mercury or Olex2 visualizes packing motifs. For this compound, anticipate intramolecular H-bonding between the hydroxyl and nitro groups, which may stabilize the planar conformation .
Q. What strategies address contradictions in spectral data, such as unexpected splitting in NMR or conflicting mass fragments?
- Methodological Answer : NMR Contradictions : If splitting deviates from symmetry expectations (e.g., non-equivalent 3,5-dihydroxy protons), consider dynamic effects like tautomerism or solvent-induced shifts. Variable-temperature NMR (VT-NMR) can detect conformational equilibria . Mass Fragments : Unexpected fragments may arise from in-source decay (e.g., loss of NO₂ group). Compare with computational fragmentation tools (e.g., CFM-ID) or isolate intermediates via preparative TLC for re-analysis . Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY/HSQC to assign ambiguous peaks) or SC-XRD to resolve structural conflicts .
Q. How does the nitro group influence the compound’s stability under varying pH or UV exposure?
- Methodological Answer : pH Stability : The nitro group’s electron-withdrawing nature increases susceptibility to hydrolysis in basic conditions (pH >9). Monitor degradation via HPLC at λ=254 nm, using a C18 column and acetonitrile/water mobile phase. Adjust buffer systems (e.g., phosphate pH 7.4) to mimic physiological conditions . Photostability : UV-Vis spectroscopy (200–400 nm) identifies absorbance maxima (e.g., ~310 nm for nitroaromatics). Perform accelerated UV stability studies (ICH Q1B guidelines) with a xenon lamp, tracking degradation products via LC-MS. Nitro-to-nitrite photoconversion is a common pathway requiring protective storage (amber glass, inert atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
